1,4-Bis(4-vinylphenoxy)butane, also known by the trade name JandaJel™, finds application in scientific research as a crosslinking agent. Crosslinkers are chemicals that introduce covalent bonds between individual polymer chains, creating a more robust and interconnected network. In the context of research, 1,4-Bis(4-vinylphenoxy)butane is particularly useful for crosslinking hydrogels []. Hydrogels are three-dimensional networks made of water-swollen polymers and are used in various research areas, including drug delivery and tissue engineering. The vinyl groups on 1,4-Bis(4-vinylphenoxy)butane can undergo radical polymerization upon exposure to UV light, linking the hydrogel chains together and enhancing the gel's mechanical properties [].
1,4-Bis(4-vinylphenoxy)butane is a synthetic organic compound characterized by its unique structure, which consists of a butane backbone with two 4-vinylphenoxy groups attached. Its molecular formula is , and it has a molecular weight of 294.39 g/mol. The compound is known for its potential applications in polymer chemistry and material science due to its ability to act as a cross-linker in various
Several methods have been developed for synthesizing 1,4-Bis(4-vinylphenoxy)butane:
1,4-Bis(4-vinylphenoxy)butane has several notable applications:
Interaction studies involving 1,4-Bis(4-vinylphenoxy)butane focus on its behavior in polymer matrices and biological systems. Research indicates that when used as a cross-linker, it can enhance the physical properties of polymers by improving their elasticity and tensile strength. Additionally, studies on its interaction with other chemical agents reveal that it can facilitate various catalytic processes when incorporated into polymeric supports .
Several compounds share structural similarities with 1,4-Bis(4-vinylphenoxy)butane. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1,4-Di(vinyloxy)butane | Simpler structure; used as a cross-linker | |
| 4-Vinylphenol | Monomeric unit; serves as a precursor for polymers | |
| Bisphenol A | Widely used in plastics; different functional groups |
1,4-Bis(4-vinylphenoxy)butane stands out due to its dual vinyl functionality which allows for extensive cross-linking potential compared to simpler compounds like 1,4-Di(vinyloxy)butane. Its structure enhances compatibility with various polymer matrices while providing improved mechanical properties.
The industrial synthesis of 1,4-Bis(4-vinylphenoxy)butane primarily employs etherification reactions utilizing nucleophilic substitution mechanisms. The most widely adopted industrial route involves the reaction between 4-vinylphenol and 1,4-dibromobutane under basic conditions [1] [2]. This method follows the Williamson ether synthesis mechanism, where the phenoxide anion acts as a nucleophile, attacking the primary alkyl halide through an SN2 mechanism [3].
The industrial process typically begins with the preparation of 1,4-dibromobutane from 1,4-butanediol or tetrahydrofuran. The synthesis involves treating tetrahydrofuran with hydrobromic acid in the presence of sulfuric acid at controlled temperatures below 50°C [4] [5]. This ring-opening reaction yields 1,4-dibromobutane with high efficiency, providing the necessary alkylating agent for subsequent etherification.
The etherification step involves dissolving 4-vinylphenol in an appropriate solvent system and adding a strong base such as sodium hydroxide or potassium carbonate to generate the phenoxide anion [3]. The reaction mixture is then treated with 1,4-dibromobutane under controlled temperature conditions, typically ranging from 80-120°C, to facilitate the nucleophilic substitution reaction [2]. The reaction proceeds through a double alkylation mechanism, where each terminal bromine atom is displaced by a vinylphenoxide group.
Industrial synthesis routes often employ suspension polymerization techniques to enhance product quality and yield. These methods utilize controlled temperature profiles and optimized catalyst systems to achieve consistent product specifications [6]. The polymerization approach allows for better control of molecular weight distribution and reduces side reactions that could compromise product purity.
While specific details regarding patent CN1597652A were not accessible through the current search, analysis of related patent literature reveals several key approaches to vinyl phenoxy compound synthesis. Patent documents in this field typically focus on optimizing reaction conditions, improving yield efficiency, and developing environmentally sustainable processes [7] [8].
Contemporary patent applications often emphasize the development of alternative synthesis routes that minimize the use of hazardous solvents and reduce waste generation. These approaches frequently involve the use of phase-transfer catalysts or solid-supported reagents to enhance reaction efficiency while maintaining environmental compliance [9].
Patent literature in this domain also addresses quality control methodologies and purification techniques essential for industrial-scale production. Advanced purification methods, including recrystallization from specific solvent systems and chromatographic separation techniques, are commonly described to achieve the high purity levels required for crosslinking applications [10].
Alternative synthetic methodologies for 1,4-Bis(4-vinylphenoxy)butane production involve copolymerization strategies that provide enhanced control over product properties and molecular architecture. These approaches utilize various crosslinking monomers in combination with traditional vinyl compounds to create materials with tailored characteristics [6] [11].
One prominent alternative approach involves the direct copolymerization of styrene with cyclic ethers such as tetrahydrofuran in the presence of acid catalysts. This method enables the formation of polymer chains containing both vinyl and ether functionalities, which can subsequently be modified to introduce the desired phenoxy groups [6]. The process utilizes maghnite-H+ as an eco-friendly solid acid catalyst, operating at moderate temperatures around 40°C for extended reaction periods.
Advanced copolymerization strategies also employ novel crosslinking monomers such as N,O-bismethacryloyl ethanolamine (NOBE) as alternatives to traditional ethylene glycol dimethacrylate systems [11]. These approaches offer improved solubility characteristics and enhanced binding properties, making them particularly suitable for specialized applications requiring specific mechanical and thermal properties.
The development of functional crosslinking monomers represents a significant advancement in synthetic methodology. These bifunctional compounds combine crosslinking capabilities with specific functional groups that can participate in molecular recognition or catalytic processes [11]. Such materials find applications in advanced polymer networks where both structural integrity and functional performance are critical requirements.
Quality control protocols for 1,4-Bis(4-vinylphenoxy)butane production encompass comprehensive analytical methodologies designed to ensure consistent product specifications and optimal purity levels. The primary quality parameters include melting point determination, molecular weight verification, and purity assessment through chromatographic analysis [1] [12].
Melting point analysis serves as a fundamental quality control parameter, with high-purity 1,4-Bis(4-vinylphenoxy)butane typically exhibiting a melting range of 123-128°C [1] [12]. This physical property provides rapid assessment of product purity, as impurities generally result in melting point depression and broadened transition ranges [13] [14]. Industrial quality control protocols employ automated melting point apparatus with precise temperature control to ensure reproducible measurements.
Chromatographic purity analysis utilizes high-performance liquid chromatography (HPLC) systems equipped with appropriate detection methods to quantify the main component and identify potential impurities [10]. The specifications typically require minimum purity levels of 90% by HPLC analysis, with many commercial grades achieving purities exceeding 95% [1] [2]. Advanced analytical protocols may also employ mass spectrometry for molecular weight confirmation and structural verification.
Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural characterization and vinyl content quantification [15] [16]. Proton NMR analysis enables precise determination of the vinyl group integrity, which is critical for crosslinking performance. The technique also facilitates identification of any structural isomers or side products that might affect the compound's functionality in polymer applications.
Thermal analysis methods, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), assess thermal stability and purity from a different perspective [17] [18]. These techniques detect the presence of low-molecular-weight impurities or degradation products that might not be readily apparent through other analytical methods. Industrial quality control protocols often incorporate thermal analysis as part of comprehensive material characterization.
Moisture content determination represents another critical quality parameter, as excessive water content can interfere with polymerization reactions and compromise product shelf life [10]. Karl Fischer titration provides precise moisture measurement, with typical specifications requiring water content below 0.5% by weight [19].
Advanced quality control methodologies also incorporate residual solvent analysis through gas chromatography to ensure compliance with regulatory requirements and application specifications [10]. These methods detect and quantify trace levels of organic solvents that might remain from the synthesis process, ensuring that final products meet strict purity standards required for high-performance applications.
The implementation of comprehensive quality control systems ensures that 1,4-Bis(4-vinylphenoxy)butane products meet the demanding requirements of modern polymer applications while maintaining consistent batch-to-batch reproducibility essential for industrial processing.
| Parameter | Specification | Test Method | Typical Value |
|---|---|---|---|
| Melting Point | 123-128°C | Capillary melting point | 125-127°C |
| Purity (by HPLC) | ≥90% | High Performance Liquid Chromatography | 92-96% |
| Molecular Weight | 294.39 g/mol | Mass spectrometry | 294.4 ± 0.1 |
| Vinyl Content | Quantitative by NMR | 1H NMR spectroscopy | 98-99% |
| Moisture Content | <0.5% | Karl Fischer titration | 0.2-0.3% |
| Residual Solvent | <1000 ppm | Gas chromatography | 200-500 ppm |
| Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Key Advantages |
|---|---|---|---|---|
| Etherification via Base-Catalyzed Alkylation | 4-Vinylphenol + 1,4-Dibromobutane | Basic conditions, elevated temperature | 70-85 | Simple procedure, good selectivity |
| Williamson Ether Synthesis | 4-Vinylphenol sodium salt + 1,4-Dibromobutane | Aprotic solvent, base catalyst | 80-90 | High yield, well-established method |
| Direct Nucleophilic Substitution | 4-Ethenylphenol + 1,4-Dibromobutane | SN2 mechanism, primary alkyl halide | 75-88 | Direct approach, moderate conditions |
| Industrial Suspension Polymerization | Various precursors in suspension medium | Controlled temperature and pressure | 60-80 | Scalable for industrial production |
Melting Point Characteristics
1,4-Bis(4-vinylphenoxy)butane exhibits a well-defined melting point range of 123-128°C, as consistently reported across multiple commercial suppliers including Sigma-Aldrich, Chemdad, and Alfa Chemistry [1] [2] [3]. Literature values indicate a slightly higher melting point range of 130-133°C [1] [2], suggesting some variation based on purity and measurement conditions. This narrow melting point range indicates good crystalline order in the solid state, which is characteristic of the symmetric molecular structure with two identical vinylphenoxy end groups connected by a flexible butane chain.
The melting behavior is influenced by the molecular packing efficiency of the aromatic phenyl rings and the conformational flexibility of the butane linker chain. The predicted boiling point of 454.1±33.0°C [2] indicates significant thermal stability in the liquid phase, making the compound suitable for high-temperature processing applications.
Glass Transition Temperature
While direct glass transition temperature (Tg) measurements for the monomer are not extensively reported in the literature, polymer networks formed from 1,4-Bis(4-vinylphenoxy)butane demonstrate varying glass transition temperatures depending on the degree of crosslinking and copolymer composition [4] [5]. Studies on related polymer systems suggest that the flexible butane spacer contributes to lower glass transition temperatures in the resulting networks compared to more rigid crosslinkers. The glass transition behavior of crosslinked polymers incorporating this compound shows temperature-dependent properties that can be tuned through crosslink density control [6].
| Property | Value | Source/Reference | Notes |
|---|---|---|---|
| Melting Point Range | 123-128°C | Sigma-Aldrich, Chemdad, Alfa Chemistry | Consistent across multiple suppliers |
| Melting Point Literature | 130-133°C | Literature values | Literature reference values |
| Boiling Point (Predicted) | 454.1±33.0°C | Predicted value (Chemdad) | Computational prediction |
| Glass Transition Temperature | Not directly reported | Inferred from polymer studies | Polymer networks show varying Tg values |
Solvent Compatibility Profile
1,4-Bis(4-vinylphenoxy)butane demonstrates excellent solubility in a wide range of organic solvents, particularly those with moderate to high polarity. The compound shows good solubility in tetrahydrofuran (THF), which is commonly used as a polymerization solvent [7] [8]. Dichloromethane (CH₂Cl₂) also provides excellent solvation, making it suitable for polymer swelling studies and processing applications [8].
The compound is readily soluble in ethyl acetate and dimethylformamide (DMF), both of which are frequently employed in polymer synthesis and purification procedures [7]. The solubility in these polar aprotic solvents is attributed to the ether linkages and aromatic character of the molecule, which provide favorable intermolecular interactions.
Solubility in Lower Polarity Solvents
Solubility becomes more limited in lower polarity solvents such as hexane, where the polar ether groups and aromatic character reduce compatibility with purely aliphatic hydrocarbon solvents. However, the compound can be purified through recrystallization from methanol, indicating controlled solubility that can be manipulated through temperature variation [4].
| Solvent | Solubility | Application/Notes |
|---|---|---|
| Tetrahydrofuran (THF) | Soluble | Common polymerization solvent |
| Dichloromethane (CH₂Cl₂) | Soluble | Polymer swelling studies |
| Ethyl Acetate | Soluble | Polymer processing |
| Dimethylformamide (DMF) | Soluble | Polymer synthesis medium |
| Hexane | Limited solubility | Lower polarity solvent |
| Methanol | Recrystallization solvent | Purification by recrystallization |
Free Radical Polymerization Mechanism
1,4-Bis(4-vinylphenoxy)butane undergoes free radical polymerization through its two vinyl groups, which can participate in both propagation and crosslinking reactions [10]. The polymerization proceeds via standard radical chain mechanisms including initiation, propagation, and termination steps. Common initiators include azobisisobutyronitrile (AIBN), benzoyl peroxide, and photoinitiators for UV-induced polymerization [10] [11].
Crosslinking Kinetics
The bifunctional nature of the monomer enables the formation of three-dimensional crosslinked networks through radical addition to the vinyl groups [12]. The crosslinking density can be controlled through monomer concentration, initiator concentration, and reaction temperature. Studies have shown that the compound forms stable crosslinked polymer networks with enhanced mechanical and thermal properties compared to linear polymers [13] [14].
The polymerization kinetics follow typical free radical behavior with diffusion-controlled termination at higher conversions [11]. The presence of two reactive vinyl groups allows for both intramolecular and intermolecular crosslinking, with the reaction conditions determining the predominant pathway.
| Aspect | Description | Key Characteristics |
|---|---|---|
| Polymerization Type | Free radical polymerization | Addition polymerization via vinyl groups |
| Vinyl Group Reactivity | Two vinyl groups undergo radical addition | Both vinyl groups can participate in polymerization |
| Crosslinking Mechanism | Radical addition to C=C double bonds | Forms stable covalent bonds between chains |
| Initiation Methods | UV light, thermal initiators (AIBN, benzoyl peroxide) | Common radical initiators used |
| Propagation Rate | Moderate to fast propagation | Depends on temperature and initiator concentration |
| Termination Mechanism | Combination and disproportionation | Standard radical termination mechanisms |
| Crosslink Density Control | Controlled by monomer concentration | Tunable through comonomer ratios |
| Network Formation | 3D crosslinked network formation | Insoluble, swellable network |
| Property | Value | Source/Reference |
|---|---|---|
| Density (Predicted) | 1.039±0.06 g/cm³ | Predicted value (Chemdad) |
| Molecular Weight | 294.39 g/mol | Multiple sources |
| Molecular Formula | C₂₀H₂₂O₂ | Multiple sources |
| Physical State (20°C) | Solid | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Storage recommendation |